molecular formula C14H10Cl4S B184270 2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene CAS No. 6295-41-6

2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene

Cat. No. B184270
CAS RN: 6295-41-6
M. Wt: 352.1 g/mol
InChI Key: OSXGEIHFRWKWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.

Scientific Research Applications

DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.

Biochemical And Physiological Effects

DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.

Future Directions

There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.

Synthesis Methods

DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.

properties

CAS RN

6295-41-6

Product Name

2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene

Molecular Formula

C14H10Cl4S

Molecular Weight

352.1 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2

InChI Key

OSXGEIHFRWKWMQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

Other CAS RN

6295-41-6

Origin of Product

United States

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